- Synthesis of 8-alkylthio- and 8-selanyl pyrazolo triazines, Phosphorus, 2020, 195(8), 666-676

Cas no 917-54-4 (Methyllithium (1.6M in Diethyl Ether))

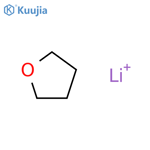

917-54-4 structure

Produktname:Methyllithium (1.6M in Diethyl Ether)

Methyllithium (1.6M in Diethyl Ether) Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Methyllithium

- Methyllithium solution

- Methyllithium lithium bromide complex solution

- MethyllithiumcomplexedwithlithiumbromideinethyletherMc

- lithium,carbanide

- Methyllithium,1.0 M in 2-Methyltetrahydrofuran, SpcSeal

- 1.6 M in diethyl ether, MkSeal

- Lithium methanide

- Lithium methide

- Lithium,methyl

- MeLi

- methyllitium

- methyl-lithiu

- Methyl-lithium

- Lithium,methyl-

- Methyllithium (ACI)

- AKOS015840105

- Q413849

- Lithium, methyl-

- DTXSID7061273

- NS00079585

- Methyl lithium

- EINECS 213-026-4

- IHLVCKWPAMTVTG-UHFFFAOYSA-N

- 917-54-4

- M1655

- lithium;carbanide

- EC 213-026-4

- MFCD00008253

- CHEBI:51486

- methllithium

- methyllithum

- CH3Li

- Methyllithium (1.6M in Diethyl Ether)

-

- MDL: MFCD00008253

- Inchi: 1S/CH3.Li/h1H3;

- InChI-Schlüssel: DVSDBMFJEQPWNO-UHFFFAOYSA-N

- Lächelt: C[Li]

Berechnete Eigenschaften

- Genaue Masse: 22.03950

- Monoisotopenmasse: 22.039

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 0

- Schwere Atomanzahl: 2

- Anzahl drehbarer Bindungen: 0

- Komplexität: 2

- Anzahl kovalent gebundener Einheiten: 2

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: nichts

- Oberflächenladung: 0

- Tautomerzahl: nichts

- Topologische Polaroberfläche: 0A^2

Experimentelle Eigenschaften

- Farbe/Form: Nicht bestimmt

- Dichte: 0.846 g/mL at 25 °C

- Schmelzpunkt: 70-71 ºC

- Siedepunkt: 35℃

- Flammpunkt: Fahrenheit: 5° f< br / >Celsius: -15° C< br / >

- Löslichkeit: Reacts with water

- Wasserteilungskoeffizient: Reacts with water.

- PSA: 0.00000

- LogP: 0.58380

- Sensibilität: Air & Moisture Sensitive

- Dampfdruck: No data available

- Löslichkeit: unlöslich in Kohlenwasserstofflösungsmitteln; Es kann in Ätherlösungsmitteln richtig gelöst werden; Es reagiert mit Wasser und anderen protonischen Lösungsmitteln zu Methan

- Farbe/Form: 3.1 M in diethoxymethane

Methyllithium (1.6M in Diethyl Ether) Sicherheitsinformationen

-

Symbol:

- Prompt:gefährlich

- Signalwort:Danger

- Gefahrenhinweis: H224-H250-H260-H302-H305-H314-H335+H336-H361

- Warnhinweis: P201-P202-P210-P222-P223-P231+P232-P233-P240-P241+P242+P243-P260-P264-P270-P271-P280-P301+P330+P331+P310-P302+P334-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P308+P313-P335+P334-P370+P378-P402+P404-P403+P233-P405-P422-P501

- Transportnummer gefährlicher Stoffe:UN 3399 4.3/PG 1

- WGK Deutschland:2

- Code der Gefahrenkategorie: 11-15-36/37/38

- Sicherheitshinweise: S16-S26-S36/37/39-S45-S43-S30-S60

- FLUKA MARKE F CODES:10

-

Identifizierung gefährlicher Stoffe:

- PackingGroup:I

- TSCA:Yes

- Gefahrenklasse:4.3

- Sicherheitsbegriff:4.3

- Risikophrasen:R12; R14/15; R17; R19; R22; R34

- Verpackungsgruppe:I

- Lagerzustand:0-10°C

Methyllithium (1.6M in Diethyl Ether) Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000457-100ml |

Methyllithium (1.6M in Diethyl Ether) |

917-54-4 | 1.6 M in diethyl ether | 100ml |

¥806 | 2024-05-21 | |

| Enamine | EN300-39354-0.25g |

lithium(1+) ion methanide |

917-54-4 | 0.25g |

$240.0 | 2023-02-10 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 514330-100ML |

917-54-4 | 100ML |

¥1289.93 | 2023-01-17 | |||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M82000-100ml |

Methyllithium |

917-54-4 | 1.6 M in diethyl ether, Acseal | 100ml |

¥418.0 | 2024-07-15 | |

| BAI LING WEI Technology Co., Ltd. | 93-0358-0.25mole |

Methyllithium, complexed with lithium bromide in ethyl ether (1.5M) |

917-54-4 | 0.25mole |

¥ 1935 | 2021-07-08 | ||

| Enamine | EN300-39354-0.05g |

lithium(1+) ion methanide |

917-54-4 | 0.05g |

$112.0 | 2023-02-10 | ||

| Cooke Chemical | A4598229-500ml |

Methyllithium solution |

917-54-4 | 3.1Mindiethoxymethane | 500ml |

RMB 1599.20 | 2023-09-07 | |

| TRC | M305825-250ml |

Methyllithium (1.6M in Diethyl Ether) |

917-54-4 | 250ml |

165.00 | 2021-08-03 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M299175-500ml |

Methyllithium (1.6M in Diethyl Ether) |

917-54-4 | 3.1 M in diethoxymethane | 500ml |

¥3399.90 | 2023-09-01 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000457-500ml |

Methyllithium (1.6M in Diethyl Ether) |

917-54-4 | 1.6 M in diethyl ether | 500ml |

¥3150 | 2024-05-21 |

Methyllithium (1.6M in Diethyl Ether) Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Hexane ; 10 min, -40 - -30 °C; 1 h, -40 °C → rt

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Lithium Solvents: Diethyl ether

Referenz

- One-bond carbon-13-carbon-13 coupling constants as a probe for carbocation structure. Doubly carbon-13 labeled 1,4-bishomotropylium ion, Journal of the American Chemical Society, 1986, 108(13), 3819-24

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Lithium Solvents: Diethyl ether

Referenz

- Preparation of halide-free methyllithium (lithium, methyl-), Organic Syntheses, 1984, 62, 101-10

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Lithium Catalysts: N,N-Dimethyl-1-naphthylamine Solvents: Tetrahydrofuran ; 60 min, -45 °C

Referenz

- Fundamental Difference in Reductive Lithiations with Preformed Radical Anions versus Catalytic Aromatic Electron-Transfer Agents: N,N-Dimethylaniline as an Advantageous Catalyst, Angewandte Chemie, 2016, 55(1), 383-386

Synthetic Routes 5

Reaktionsbedingungen

Referenz

- Synthetic studies on indoles and related compounds. XXXV. Unexpected debenzylation of N-benzylindoles with lithium base. A new method of N-debenzylation, Tetrahedron Letters, 1995, 36(10), 1671-2

Synthetic Routes 6

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Lithium Solvents: Diethyl ether ; reflux; 3 h, reflux

Referenz

- Synthesis and metathesis polymerization of 5,5-bis(trimethylsilyl)-2-norbornene, Neftekhimiya, 2008, 48(4), 300-305

Synthetic Routes 8

Reaktionsbedingungen

Referenz

- Organocuprate-Initiated Domino Michael-Intramolecular Aldol Reaction - Application to the Formation of Ring B of the Aglycon of Landomycins, European Journal of Organic Chemistry, 2012, 2012(5), 908-912

Synthetic Routes 9

Reaktionsbedingungen

Referenz

- Enantioselective addition of organolithium reagents to quinoline catalyzed by 1,2-diamines, Tetrahedron: Asymmetry, 2005, 16(5), 925-929

Synthetic Routes 10

Reaktionsbedingungen

1.1 Solvents: Benzene-d6 ; rt

Referenz

- Isolable 1,1-Disubstituted Silole Dianion: a Homogeneous Two-Electron-Transfer Reducing Reagent, Inorganic Chemistry, 2014, 53(12), 5890-5892

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Lithium Solvents: Diethyl ether ; heated; 1 h, reflux

Referenz

- Functionalized α-bromocyclopropylmagnesium bromides: Generation and some reactions, Russian Journal of Organic Chemistry, 2013, 49(11), 1580-1593

Synthetic Routes 12

Reaktionsbedingungen

Referenz

- Product subclass 7: Alkyllithium and cycloalkyllithium compounds, Science of Synthesis, 2006, 8, 243-252

Synthetic Routes 13

Reaktionsbedingungen

Referenz

- Reaction of (9-anthryl)arylmethyl chlorides with Grignard and lithium reagents, Journal of the American Chemical Society, 1982, 104(6), 1636-43

Synthetic Routes 14

Synthetic Routes 15

Reaktionsbedingungen

Referenz

- Rearrangement Pathways of 2-Hydroxy-2-methylpropylidene: An Experimental and Computational Study, Journal of Organic Chemistry, 2002, 67(10), 3257-3265

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Lithium, compd. with sodium (1:1), ion(1+) Solvents: Diethyl ether ; 15 min, 0 °C; 30 min, 0 °C

Referenz

- Preparation of Highly Reactive Lithium Metal Dendrites for the Synthesis of Organolithium Reagents, Journal of the American Chemical Society, 2022, 144(36), 16631-16637

Synthetic Routes 17

Reaktionsbedingungen

Referenz

- Design and Synthesis of Orally Bioavailable 4-Methyl Heteroaryldihydropyrimidine Based Hepatitis B Virus (HBV) Capsid Inhibitors, Journal of Medicinal Chemistry, 2016, 59(16), 7651-7666

Methyllithium (1.6M in Diethyl Ether) Raw materials

- Methyllithium (1.6M in Diethyl Ether)

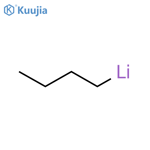

- lithium(1+) ion butan-1-ide

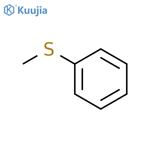

- Thioanisol

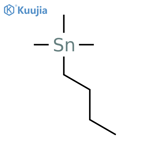

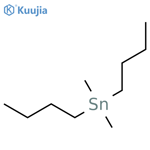

- Stannane,butyltrimethyl-

- Lithium(1+), (tetrahydrofuran)-

Methyllithium (1.6M in Diethyl Ether) Preparation Products

Methyllithium (1.6M in Diethyl Ether) Lieferanten

Suzhou Senfeida Chemical Co., Ltd

Gold Mitglied

(CAS:917-54-4)Methyllithium

Bestellnummer:sfd16077

Bestandsstatus:in Stock

Menge:200kg

Reinheit:99.9%

Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:37

Preis ($):discuss personally

Methyllithium (1.6M in Diethyl Ether) Verwandte Literatur

-

Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

-

Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

917-54-4 (Methyllithium (1.6M in Diethyl Ether)) Verwandte Produkte

- 1368571-14-5(2-amino-1-(4-bromo-2-methylphenyl)ethan-1-one)

- 1207002-56-9(1-2-(dimethylamino)-2-phenylethyl-3-2-(trifluoromethyl)phenylurea)

- 2172555-64-3(ethyl 3-(4-hydroxy-1-methylpiperidin-4-yl)azetidine-3-carboxylate)

- 2228379-48-2(3-amino-2-(2,6-dimethylphenyl)-2-methylpropan-1-ol)

- 1353957-60-4(3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester)

- 2138803-12-8(5-(2-Bromoethenyl)-1,3-dimethylcyclohex-1-ene)

- 1208074-85-4(2,3-Dibromo-5-methylanisole)

- 2624122-70-7(2-{7-oxaspiro3.5nonan-6-yl}acetic acid)

- 80906-24-7(3-Bromo-1,2-dimethyl-1H-indole)

- 1600425-80-6(2-cyclobutylbenzene-1-sulfonamide)

Empfohlene Lieferanten

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:917-54-4)Methyllithium solution

Reinheit:98%

Menge:Company Customization

Preis ($):Untersuchung

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:917-54-4)Methyllithium

Reinheit:98%

Menge:Company Customization

Preis ($):Untersuchung